1H-Imidazole-2,4-dicarboxylic acid CAS 175874-61-0 properties
1H-Imidazole-2,4-dicarboxylic acid CAS 175874-61-0 properties
An In-Depth Technical Guide to 1H-Imidazole-2,4-dicarboxylic acid (CAS: 175874-61-0): A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazole-2,4-dicarboxylic acid (CAS: 175874-61-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The imidazole nucleus is a privileged scaffold in pharmacology, known for its presence in numerous biologically active molecules.[1][2][3] This document delineates the molecular profile, physicochemical properties, and potential synthetic pathways for this specific isomer. Furthermore, it explores the compound's reactivity and projects its applications as a versatile building block for novel therapeutics and functional materials, supported by detailed protocols and safety guidelines derived from analogous structures.
Molecular Profile and Physicochemical Properties
1H-Imidazole-2,4-dicarboxylic acid belongs to the diazole family, characterized by a five-membered aromatic ring containing two non-adjacent nitrogen atoms.[2][4] Its structure is distinguished by the presence of two carboxylic acid groups at the C2 and C4 positions. This unique arrangement of functional groups—a hydrogen bond donor/acceptor imidazole ring and two acidic carboxylate moieties—confers upon it a high potential for diverse chemical modifications and molecular interactions. These features make it an attractive scaffold for designing enzyme inhibitors, receptor modulators, and specialized organic linkers.[1][5]
The dual carboxylic acid functionality allows it to act as a bidentate or potentially tridentate ligand, making it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[5][6]
Caption: Chemical structure of 1H-Imidazole-2,4-dicarboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 175874-61-0 | [7][8] |
| Molecular Formula | C₅H₄N₂O₄ | [7] |
| Molecular Weight | 156.10 g/mol | [7] |
| Appearance | White to off-white powder (predicted) |
| Solubility | Soluble in polar organic solvents (predicted) | |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for 1H-Imidazole-2,4-dicarboxylic acid are not extensively documented in public literature, a viable pathway can be logically constructed based on established methodologies for analogous imidazole dicarboxylates.[9] A promising approach involves the synthesis of a protected diester derivative, followed by deprotection and hydrolysis to yield the target diacid.
The following protocol is a proposed, multi-step synthesis adapted from the preparation of diethyl imidazole-2,4-dicarboxylate derivatives.[9]
Proposed Synthetic Protocol
Step 1: Synthesis of Diethyl 5-bromoimidazole-2,4-dicarboxylate. This step involves the halogenation of a suitable imidazole diester precursor. A known method involves the bromination of diethyl imidazole-2,4-dicarboxylate to yield the 5-bromo derivative.[9]
Step 2: Reductive Dehalogenation. The 5-bromo group can be removed via catalytic hydrogenation. This is a standard procedure for dehalogenating aromatic rings without reducing other functional groups.
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Dissolution: Dissolve Diethyl 5-bromoimidazole-2,4-dicarboxylate in a suitable solvent such as ethanol.
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Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude Diethyl 1H-imidazole-2,4-dicarboxylate.
Step 3: Alkaline Hydrolysis to 1H-Imidazole-2,4-dicarboxylic acid. The final step is the hydrolysis of the ester groups to carboxylic acids.
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Reaction Setup: Dissolve the crude diethyl ester from the previous step in an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).
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Hydrolysis: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is no longer present.
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Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). This step must be performed with caution as it is exothermic.
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Precipitation & Isolation: The target dicarboxylic acid should precipitate out of the acidic solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like hot water or an ethanol/water mixture. Dry the final product under vacuum.
Caption: Proposed final hydrolysis step for synthesis.
Spectroscopic and Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A broad singlet at >10 ppm corresponding to the two carboxylic acid protons (-COOH).- A singlet between 7.5-8.5 ppm for the C5 proton of the imidazole ring.- A very broad singlet for the N-H proton, which may exchange with solvent. |
| ¹³C NMR | - Two signals in the 160-175 ppm range for the two distinct carboxyl carbons.- Signals in the 120-150 ppm range for the three carbons of the imidazole ring. |
| FT-IR (cm⁻¹) | - A very broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A strong, sharp absorption band around 1700-1750 cm⁻¹ (C=O stretch of carboxylic acid).- Bands in the 1500-1650 cm⁻¹ range (C=N and C=C stretching of the imidazole ring). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 155.01. |
Reactivity and Potential Applications
The trifunctional nature of 1H-Imidazole-2,4-dicarboxylic acid makes it a highly versatile building block.
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Carboxylic Acid Reactivity : The two carboxyl groups can undergo standard reactions such as esterification, amidation, and reduction to alcohols. This allows for the attachment of various side chains to modulate properties like solubility, lipophilicity, and biological target affinity.
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Imidazole Ring Reactivity : The 'pyrrole-like' nitrogen can be alkylated or acylated to introduce substituents at the N1 position, further expanding the accessible chemical space.
Application in Medicinal Chemistry
The imidazole core is a cornerstone of modern drug discovery, found in antifungal agents (e.g., ketoconazole), anti-inflammatory drugs, and anticancer therapies.[2][13] 1H-Imidazole-2,4-dicarboxylic acid serves as an excellent starting scaffold for generating compound libraries. The two carboxylic acid groups provide anchor points for combinatorial synthesis, enabling the rapid development of novel derivatives for screening against various biological targets, including enzymes and G-protein coupled receptors.[1]
Application in Materials Science
Imidazole-4,5-dicarboxylic acid is a well-known organic linker for constructing MOFs.[6][14] By analogy, 1H-Imidazole-2,4-dicarboxylic acid is an excellent candidate for similar applications. The specific geometry of its carboxylate groups, differing from the 4,5-isomer, could lead to the formation of novel network topologies with unique porosity, catalytic activity, or sensing capabilities. For instance, functionalized nanoparticles using the 4,5-isomer have been developed as colorimetric sensors.[15]
Caption: Potential applications as a scaffold and linker.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) for 1H-Imidazole-2,4-dicarboxylic acid is widely available. The following guidelines are based on safety data for related imidazole carboxylic acids and should be treated as precautionary.[16][17][18] Always consult the supplier-specific SDS before handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[19]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][19]
-
First-Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[16]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][19] Store away from strong oxidizing agents.
Conclusion
1H-Imidazole-2,4-dicarboxylic acid is a promising yet under-explored chemical entity. Its structural features—a biologically relevant imidazole core and two versatile carboxylic acid handles—position it as a valuable building block for future innovations. For medicinal chemists, it offers a rigid scaffold for the rational design of new therapeutic agents. For materials scientists, it presents an opportunity to create novel functional materials with unique structural and chemical properties. This guide provides a foundational framework intended to stimulate and support further research into the synthesis, characterization, and application of this high-potential compound.
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